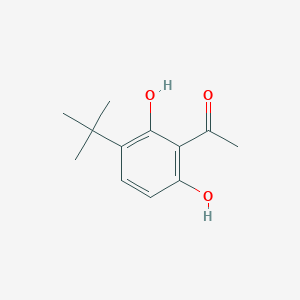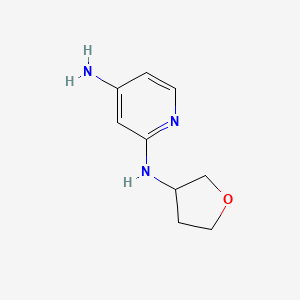
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is characterized by the presence of a tert-butyl group and two hydroxyl groups attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone can be synthesized through the reaction of 2,6-dihydroxyacetophenone with tert-butanol in the presence of concentrated sulfuric acid in benzene at 55°C in a sealed tube . This method involves the formation of the tert-butyl group on the phenyl ring, resulting in the desired compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules. Aldol condensation is a typical example.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone involves its interaction with molecular targets and pathways related to oxidative stress. The compound’s hydroxyl groups can scavenge free radicals, thereby reducing oxidative damage in cells. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
Comparación Con Compuestos Similares
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds have antioxidant properties, but BHT is more commonly used as a food preservative.
2,6-Di-tert-butylphenol: This compound lacks the ethanone group, making it less reactive in certain chemical reactions.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: The presence of an aldehyde group instead of an ethanone group gives it different reactivity and applications.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(3-tert-butyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-7(13)10-9(14)6-5-8(11(10)15)12(2,3)4/h5-6,14-15H,1-4H3 |
Clave InChI |
QKEYDWIKEOHPMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)








![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
